molecular formula C18H21BrClNO3 B283699 2-({3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol

2-({3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol

Cat. No.: B283699
M. Wt: 414.7 g/mol
InChI Key: RSFJKZMNGBNGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol is a complex organic compound that features a bromine atom, a chlorine atom, and an ethoxy group attached to a phenyl ring

Properties

Molecular Formula

C18H21BrClNO3

Molecular Weight

414.7 g/mol

IUPAC Name

2-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]ethanol

InChI

InChI=1S/C18H21BrClNO3/c1-2-23-17-10-14(11-21-7-8-22)9-16(19)18(17)24-12-13-3-5-15(20)6-4-13/h3-6,9-10,21-22H,2,7-8,11-12H2,1H3

InChI Key

RSFJKZMNGBNGFH-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-({3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the brominated phenyl ring: This step involves the bromination of a phenyl ring using bromine or a brominating agent.

    Introduction of the chlorophenyl methoxy group: This step involves the reaction of the brominated phenyl ring with a chlorophenyl methoxy compound under suitable conditions.

    Ethoxylation: The ethoxy group is introduced to the phenyl ring through an ethoxylation reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-({3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using suitable reagents and conditions. For example, nucleophilic substitution reactions can replace the halogen atoms with nucleophiles like hydroxide or amine groups.

Scientific Research Applications

2-({3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It may also serve as a probe or marker in biochemical assays.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have pharmacological properties that could be useful in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-({3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-({3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol can be compared with other similar compounds, such as:

    2-[[3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    2-[[3-Bromo-4-[(4-chlorophenyl)methoxy]-5-propoxyphenyl]methylamino]ethanol: This compound has a propoxy group instead of an ethoxy group, which may affect its reactivity and applications.

    2-[[3-Bromo-4-[(4-chlorophenyl)methoxy]-5-butoxyphenyl]methylamino]ethanol:

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